(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
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Overview
Description
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is a bicyclic ketone compound known for its unique structural features and chemical properties. This compound is characterized by a bicyclo[4.1.0]heptane framework with three methyl groups attached, making it a highly substituted and sterically hindered molecule. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of 2-methylfuran with 2-chloroacrylonitrile catalyzed by zinc iodide can yield a mixture of 7-oxanorbornene cycloadducts, which can be hydrogenated to form the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by hydrogenation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the methyl groups or other substituents is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,6R)-4-Methoxy-7,7-dimethylbicyclo[4.1.0]heptan-3-one: This compound has a similar bicyclic structure but with a methoxy group instead of a ketone.
(1R,2S,4R,6R)-2-Allyl-4-(methoxymethoxy)-7,7-dimethylbicyclo[4.1.0]heptan-3-one: Another similar compound with an allyl group and a methoxymethoxy substituent.
Uniqueness
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one is unique due to its specific substitution pattern and the steric hindrance provided by the three methyl groups. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.
Properties
CAS No. |
43124-59-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1 |
InChI Key |
ABSCYWMYRVUUIC-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C2(C)C)CC1=O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1=O |
Origin of Product |
United States |
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